2-chloro-1-phenyl-1H-indole-3-carbaldehyde

Heterocyclic synthesis Photochemistry Benzo[c]carbazole

2-Chloro-1-phenyl-1H-indole-3-carbaldehyde is a uniquely tri-functionalized indole scaffold featuring C2-Cl, N1-Ph, and C3-CHO moieties. This specific architecture enables orthogonal reactivity—photodechlorination, nucleophilic substitution, and aldehyde condensation—unavailable in simpler analogs. It is the preferred starting material for constructing benzo[c]carbazole cores, showing a 22-percentage-point yield advantage over N-unsubstituted analogs. With a documented IC50 of 50 µM against human IDO1, it is also a key entry vector for immuno-oncology SAR programs. Procuring this compound directly accesses a validated pathway for patented cardiovascular chemotypes, maximizing synthetic efficiency without de novo route development.

Molecular Formula C15H10ClNO
Molecular Weight 255.7 g/mol
CAS No. 38367-40-7
Cat. No. B1296745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-phenyl-1H-indole-3-carbaldehyde
CAS38367-40-7
Molecular FormulaC15H10ClNO
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)C=O
InChIInChI=1S/C15H10ClNO/c16-15-13(10-18)12-8-4-5-9-14(12)17(15)11-6-2-1-3-7-11/h1-10H
InChIKeyIOEMMFHEICHTSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-phenyl-1H-indole-3-carbaldehyde (CAS 38367-40-7): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Advanced Synthesis


2-Chloro-1-phenyl-1H-indole-3-carbaldehyde is a triply functionalized indole derivative characterized by a C2-chloro substituent, an N1-phenyl group, and a C3-carbaldehyde moiety . This unique architecture endows the compound with distinct reactivity profiles that are not replicated by simpler indole-3-carbaldehydes or mono-substituted analogs, making it a valuable intermediate for the construction of complex heterocyclic scaffolds and biologically active molecules [1].

Why 2-Chloro-1-phenyl-1H-indole-3-carbaldehyde Cannot Be Replaced by Unsubstituted or Mono-Substituted Indole-3-carbaldehydes


Generic indole-3-carbaldehydes, including 1-phenyl-1H-indole-3-carbaldehyde (CAS 32542-59-9) and 2-chloro-1H-indole-3-carbaldehyde (CAS 5059-30-3), lack the full complement of orthogonal reactive handles present in 2-chloro-1-phenyl-1H-indole-3-carbaldehyde. The C2-chloro substituent serves as a leaving group for photodechlorination-initiated couplings and nucleophilic aromatic substitutions, while the N1-phenyl group modulates electronic properties and provides a site for further functionalization [1]. The C3-aldehyde enables condensation, reduction, and organometallic addition reactions. The simultaneous presence of these three groups enables unique cascade and annulation sequences that are impossible with simpler analogs [2].

Quantitative Differentiation of 2-Chloro-1-phenyl-1H-indole-3-carbaldehyde: Direct Comparative Data vs. Closest Analogs


Superior Photochemical Annulation Yield: Direct Comparison with 2-Chloro-1H-indole-3-carbaldehyde

In a direct head-to-head comparison within the same publication, 2-chloro-1-phenyl-1H-indole-3-carbaldehyde (R = Ph) outperforms 2-chloro-1H-indole-3-carbaldehyde (R = H) in the photochemical annulation with styrene to produce benzo[c]carbazoles. The N-phenyl derivative achieved approximately 70% yield, whereas the N-unsubstituted analog gave only ~48% yield under identical reaction conditions [1].

Heterocyclic synthesis Photochemistry Benzo[c]carbazole

Higher Synthetic Yield in Vilsmeier-Haack Formylation vs. 2-Chloro-1H-indole-3-carbaldehyde

The synthesis of 2-chloro-1-phenyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack formylation of 1-phenyl-1H-indol-2-one proceeds in 88% yield (4.40 g scale) according to patent procedures . In contrast, the analogous synthesis of 2-chloro-1H-indole-3-carbaldehyde from oxindole is reported to afford yields in the range of 69–81% under comparable Vilsmeier-Haack conditions .

Process chemistry Formylation Yield optimization

Triple Orthogonal Reactive Handles Enable Cascade Annulations Unavailable to Simpler Analogs

2-Chloro-1-phenyl-1H-indole-3-carbaldehyde possesses three distinct reactive sites—C2-Cl (leaving group), C3-CHO (electrophile), and N1-Ph (modulator/blocking group). This combination permits photodechlorination-initiated coupling followed by electrocyclization and deformylative aromatization in a single pot, affording complex polycyclic frameworks [1]. Analogs lacking any one of these groups (e.g., 1-phenyl-1H-indole-3-carbaldehyde, which has no C2 leaving group) cannot participate in this photochemical annulation pathway [1].

Heterocyclic synthesis Annulation C–H functionalization

Documented Biological Activity: IDO1 Enzyme Inhibition as a Screening Starting Point

2-Chloro-1-phenyl-1H-indole-3-carbaldehyde exhibits measurable inhibitory activity against human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 50,000 nM (50 µM) in a recombinant enzyme assay [1]. While this potency is modest, it establishes a baseline for structure–activity relationship (SAR) studies. In contrast, the unsubstituted indole-3-carboxaldehyde (CAS 487-89-8) shows no inhibition of IDO1 under comparable assay conditions [2], indicating that the 2-chloro and 1-phenyl substitutions confer a detectable interaction with the target.

Immuno-oncology IDO1 inhibition Target validation

Validated Intermediacy in Cardiovascular Drug Development (Patent US4148895)

2-Chloro-1-phenyl-1H-indole-3-carbaldehyde is explicitly disclosed as a key intermediate in the synthesis of basically substituted indole derivatives claimed to exhibit hypotensive and antiarrhythmic activity on the cardiac circulation system [1]. The patent describes the conversion of the aldehyde to the corresponding 3-carboxylic acid derivatives, which are then elaborated into a series of piperazine-containing drug candidates [1].

Cardiovascular Antiarrhythmic Hypotensive

Optimal Procurement and Research Scenarios for 2-Chloro-1-phenyl-1H-indole-3-carbaldehyde (CAS 38367-40-7)


Synthesis of Benzo[c]carbazole-Based Materials and Pharmaceuticals

As demonstrated by a 22-percentage-point yield advantage over the N-unsubstituted analog in photochemical annulation [1], 2-chloro-1-phenyl-1H-indole-3-carbaldehyde is the preferred starting material for constructing benzo[c]carbazole cores. These polycyclic aromatic systems are of growing interest as organic semiconductors and as scaffolds for anticancer and antiviral agents. Researchers aiming to maximize synthetic efficiency should select this compound over 2-chloro-1H-indole-3-carbaldehyde.

Hit-to-Lead Optimization in IDO1 Inhibitor Discovery

With a documented IC50 of 50 µM against human IDO1 [1], this compound provides a tractable starting point for medicinal chemistry optimization. The 2-chloro and 1-phenyl substituents can be systematically varied to probe SAR and improve potency, making the compound an ideal entry vector for immuno-oncology programs targeting tryptophan catabolism.

Multicomponent Cascade Annulation Method Development

The simultaneous presence of C2-Cl, C3-CHO, and N1-Ph groups enables unprecedented one-pot transformations, such as the photodechlorination–electrocyclization–deformylation sequence [1]. Methodology chemists developing new cascade reactions should prioritize this compound as a benchmark substrate to demonstrate the scope and limitations of novel catalytic systems.

Intermediate for Cardiovascular Drug Candidates (Patent-Validated Route)

As a key intermediate in the synthesis of patented antiarrhythmic and hypotensive indole derivatives [1], this compound is essential for groups seeking to explore or improve upon the Hoechst AG cardiovascular chemotype. Its procurement enables direct access to the validated synthetic pathway without the need for de novo route development.

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